1-(5-Bromo-2-chlorobenzyl)-3-methylurea
Description
1-(5-Bromo-2-chlorobenzyl)-3-methylurea is a urea derivative characterized by a benzyl group substituted with bromine at position 5 and chlorine at position 2, coupled with a methylurea moiety. Urea derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The bromine and chlorine substituents confer distinct electronic and steric properties, which may enhance binding affinity in biological systems or environmental persistence compared to simpler analogs .
Properties
Molecular Formula |
C9H10BrClN2O |
|---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
1-[(5-bromo-2-chlorophenyl)methyl]-3-methylurea |
InChI |
InChI=1S/C9H10BrClN2O/c1-12-9(14)13-5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3,(H2,12,13,14) |
InChI Key |
XBRBDBFQOPEAHA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NCC1=C(C=CC(=C1)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(5-Bromo-2-chlorobenzyl)-3-methylurea and related urea derivatives:
Key Comparative Insights:
Halogen positioning influences electronic effects: For example, 3,4-dichloro substitution (DCPMU) is associated with pesticide metabolism, whereas 5-bromo-2-chloro substitution may alter steric hindrance and metabolic stability .
Regulatory and Environmental Impact :
- DCPMU and its metabolite DCPU are regulated by the EPA due to their persistence in food crops, with tolerance limits set for cumulative residues . The target compound’s environmental fate remains uncharacterized but warrants study given its structural similarity.
Synthetic Pathways :
- Urea derivatives are often synthesized via condensation of amines with isocyanates or through hydrolysis of carbamate precursors (e.g., hydrolysis of 1-cyclohexenyl derivatives to yield 1-aryl-3-methylureas) . The target compound may require specialized halogenation steps for bromine and chlorine introduction.
Physicochemical Properties :
- Bromine’s higher atomic weight (79.9 vs. chlorine’s 35.5) increases molecular weight and may reduce solubility compared to dichlorophenyl analogs .
- Polar groups (e.g., hydroxymethyl in EU patent compounds) improve water solubility, whereas lipophilic substituents (e.g., benzyl) favor lipid membrane interaction .
Applications :
- Pharmaceuticals : Pyridin-2-yl derivatives (e.g., compound 1 in ) show glucokinase activation, suggesting the target compound’s benzyl group could be optimized for similar therapeutic targets .
- Agrochemicals : DCPMU’s role as a pesticide metabolite highlights urea derivatives’ utility in crop protection, though brominated analogs may require evaluation for toxicity .
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